3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of benzene to form 3-chlorobenzene.
Formation of the Hydroxyphenyl Intermediate: A separate reaction involves the hydroxylation of benzene to form 4-hydroxybenzene.
Formation of the Methoxyphenyl Intermediate: Another reaction involves the methylation of 4-hydroxybenzene to form 4-methoxybenzene.
Coupling Reaction: The chlorophenyl, hydroxyphenyl, and methoxyphenyl intermediates are then coupled together using appropriate reagents and conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
- 3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)butanamide
Uniqueness
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-20(24,13-16-6-9-18(25-2)10-7-16)14-22-19(23)11-8-15-4-3-5-17(21)12-15/h3-7,9-10,12,24H,8,11,13-14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRSTOJZBEFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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